![molecular formula C20H23BO4 B6297342 4-Benzyloxy-2-formylphenylboronic acid pinacol ester CAS No. 2695516-89-1](/img/structure/B6297342.png)
4-Benzyloxy-2-formylphenylboronic acid pinacol ester
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Overview
Description
“4-Benzyloxy-2-formylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C20H23BO4 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as “4-Benzyloxy-2-formylphenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular weight of “4-Benzyloxy-2-formylphenylboronic acid pinacol ester” is 338.2 g/mol . The InChI key is ZOUSOMHXURBCGK-UHFFFAOYSA-N . The canonical SMILES representation is B1(OC(C(O1)©C)©C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
“4-Benzyloxy-2-formylphenylboronic acid pinacol ester” has a topological polar surface area of 44.8 Ų . It has a rotatable bond count of 5 . The compound is covalently bonded and is canonicalized .Scientific Research Applications
Synthesis of Profluorescent Probes
2-Formylphenylboronic acid pinacol ester, a compound similar to the one , can be used as a starting material to prepare profluorescent probes. These probes are applicable for the detection of H2O2 and Fe or Cu ions in living cells .
Preparation of Molecular Spin Switches
This compound can also be used to synthesize boronic acid pinacol ester derived nickel porphyrin, which is used to synthesize molecular spin switches and electron transfer dyads .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, another similar compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki-Miyaura Coupling Reactions
4-Formylphenylboronic acid, yet another similar compound, is a substrate for Suzuki cross-coupling reactions .
Palladium-Catalyzed Cross-Coupling in Water
This compound can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water .
Copper-Mediated Ligandless Aerobic Fluoroalkylation
4-Formylphenylboronic acid can also be used for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Safety and Hazards
This compound may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .
Future Directions
Mechanism of Action
Target of Action
4-Benzyloxy-2-formylphenylboronic acid pinacol ester is an organoboron compound . The primary targets of this compound are the molecules or structures in the cell with which it interacts.
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The compound is involved in several biochemical pathways. It plays a significant role in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges for their pharmacokinetic properties . Boronic esters are usually stable, but their increased stability can make the removal of the boron moiety challenging if required .
Result of Action
The result of the compound’s action depends on the specific biochemical pathways it is involved in. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . The protodeboronation process can lead to the formation of new compounds by removing the boron moiety .
Action Environment
The action of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
properties
IUPAC Name |
5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUSOMHXURBCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-formylphenylboronic acid pinacol ester |
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